5-Bromo-7-chloroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-chloroquinoxaline is a chemical compound with the molecular formula C8H4BrClN2 . It has a molecular weight of 243.49 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-7-chloroquinoxaline is 1S/C8H4BrClN2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h1-4H . This indicates that the molecule consists of a quinoxaline core with bromine and chlorine substituents.Physical And Chemical Properties Analysis
5-Bromo-7-chloroquinoxaline is a solid at room temperature . The compound should be stored in a dry, room-temperature environment .Scientific Research Applications
Genotoxicity Studies : 5-Bromo-7-chloroquinoxaline has been used in genotoxicity studies. In one study, it was included in the assessment of micronucleus-inducing potential in mice, which is a method to evaluate the genotoxic effects of chemicals (Grawé, Nüsse, & Adler, 1997).
Synthesis of Derivatives for Biological Activities : This compound has been utilized in the synthesis of various quinoxaline derivatives. For instance, its derivatives have been explored for their potential as inhibitors of aldose reductase, which is significant in the treatment of diabetes and its complications (Yang et al., 2012).
Antimicrobial Applications : Some research has focused on synthesizing new derivatives of quinoxaline, including those with a 5-Bromo-7-chloroquinoxaline structure, to investigate their antimicrobial activities (Mirzaei & Foroumadi, 2000).
Prodrug Systems in Targeted Drug Delivery : The compound has been studied as a component of prodrug systems. For example, a study investigated its use in a bioreductively activated prodrug system aimed at selective drug delivery to hypoxic tissues (Parveen et al., 1999).
Serotonin Receptor Binding Studies : In the field of neuropharmacology, derivatives of 5-Bromo-7-chloroquinoxaline have been isolated from natural sources and tested for their binding activity to serotonin receptors, which is relevant in the study of various neurological and psychiatric disorders (Hu et al., 2002).
Cell Cycle and DNA Replication Studies : It has also been used in studies related to cell cycle and DNA replication. For instance, 5-Bromo-7-chloroquinoxaline derivatives have been employed to measure cell turnover kinetics and study DNA synthesis in various cell populations (Bonhoeffer et al., 2000).
Photochromic Applications : In materials science, derivatives of 5-Bromo-7-chloroquinoxaline have been synthesized and studied for their photochromic properties, which is significant in the development of light-responsive materials (Voloshin et al., 2008).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-bromo-7-chloroquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIPUDFECNDBJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681991 |
Source
|
Record name | 5-Bromo-7-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-chloroquinoxaline | |
CAS RN |
1215205-87-0 |
Source
|
Record name | 5-Bromo-7-chloroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.